(2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide
Description
(2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is a chromene-based compound featuring a carboxamide group linked to a 5-methylpyridin-2-yl moiety and a phenylimino substituent at the C2 position. Chromene derivatives are often explored for pharmacological properties, including kinase inhibition or antimicrobial activity, though specific studies on this compound require further investigation.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-12-20(23-14-15)25-21(26)18-13-16-7-5-6-10-19(16)27-22(18)24-17-8-3-2-4-9-17/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNROSUPHXFQJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and active methylene compounds, under basic or acidic conditions.
Introduction of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction between the chromene derivative and aniline or its derivatives.
Attachment of the Carboxamide Moiety: The carboxamide group is typically introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylimino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chromene core or the phenylimino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced chromene derivatives, and substitution can lead to various substituted pyridine derivatives.
Scientific Research Applications
(2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Chlorinated analogs () exhibit increased electrophilicity due to electron-withdrawing Cl groups, which may improve reactivity in nucleophilic substitutions but reduce solubility . Methoxy groups (CAS 400878-30-0) improve solubility in polar solvents, a trait absent in the target compound’s methylpyridin-2-yl system .
- Core Heterocycle Variations: The thiazolidinone-sulfoxide derivatives () diverge entirely in core structure but retain the Z-phenylimino motif, emphasizing the role of stereochemistry in biological activity . The chromeno-pyrimidinone system () incorporates a fused pyrimidinone ring, expanding conjugation and possibly altering UV-Vis absorption profiles compared to simpler chromenes .
Biological Activity
The compound (2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Molecular Characteristics
- Molecular Formula : C22H17N3O2
- Molecular Weight : 355.4 g/mol
- IUPAC Name : N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide
Structural Features
The compound features a chromene core, which consists of a benzene ring fused with a pyran ring. The presence of the 5-methylpyridine moiety and the phenylimino substituent enhances its chemical reactivity and biological potential.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Salmonella typhi | High |
| Bacillus subtilis | Moderate |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents to combat resistant strains.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties , particularly in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the effect of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
These results highlight the potential for further investigation into its use as an anticancer therapeutic agent.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It may modulate receptors associated with inflammatory responses or cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
